sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione
Overview
Description
sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione: is a chemical compound with the molecular formula C7H6N4SNa. It is a derivative of tetrazole, a class of compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly noted for its unique structural features and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt typically involves the reaction of 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 1-2 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed:
Disulfides: Formed during oxidation reactions
Thiols: Formed during reduction reactions
Substituted Tetrazoles: Formed during nucleophilic substitution reactions
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, the compound is used as a corrosion inhibitor for metals. Its effectiveness in preventing corrosion in acidic environments makes it valuable in the manufacturing and maintenance of metal structures.
Mechanism of Action
The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound can also chelate metal ions, disrupting metal-dependent biological processes.
Comparison with Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 1-Phenyl-5-mercapto-1,2,3,4-tetrazole
- 1-Phenyl-5-tetrazolethione
Comparison:
- 1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the sodium ion, making it less soluble in water.
- 1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Contains a mercapto group instead of a thione group, leading to different reactivity.
- 1-Phenyl-5-tetrazolethione: Similar in structure but may have different physical properties due to the absence of the sodium ion.
The uniqueness of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt lies in its combination of a tetrazole ring with a thione group and a sodium ion, providing distinct chemical and physical properties that are advantageous in various applications.
Properties
IUPAC Name |
sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZMKAPXKXEWBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)[N-]N=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86-93-1 (Parent) | |
Record name | Sodium 1-phenyltetrazole-5-thiolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065848 | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15052-19-4 | |
Record name | Sodium 1-phenyltetrazole-5-thiolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-phenyl-1H-tetrazole-5-thiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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